molecular formula C18H23N7 B6421265 N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine CAS No. 946290-04-6

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine

Cat. No.: B6421265
CAS No.: 946290-04-6
M. Wt: 337.4 g/mol
InChI Key: DNYWAEXBBJMXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-[2-(Dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine (CAS 946290-04-6) is a chemical compound with the molecular formula C18H23N7 and a molecular weight of 337.4 g/mol . This derivative belongs to the 2,4-diaminopteridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its potential for multi-target biological activity . Research into structurally related pteridine-2,4-diamine compounds has demonstrated that this core structure can exhibit potent radical scavenging properties and act as an inhibitor of the enzyme lipoxygenase (LOX), with IC50 values for LOX inhibition extending into the nanomolar range for specific analogues . Lipoxygenase enzymes play a key role in the pathophysiology of inflammatory diseases, such as rheumatoid arthritis and bronchial asthma, through their metabolism of arachidonic acid into pro-inflammatory mediators . Consequently, this compound is a valuable research tool for scientists investigating pathways related to oxidative stress and chronic inflammation, which are implicated in a range of conditions including cancer, atherosclerosis, and autoimmune diseases . The presence of the 2,4-diaminopteridine core, also found in known therapeutic agents, suggests potential as a precursor for developing novel anti-inflammatory and antioxidant agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-12-5-6-14(11-13(12)2)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYWAEXBBJMXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The core synthesis follows a protocol adapted from Example II of US2667486A, substituting methyl glyoxal with glyoxal to avoid methyl substitution on the pyrazine ring. A mixture of 2,4,5,6-tetraminopyrimidine bisulfite (15 g) and glyoxal (6 g) in 200 mL of water is refluxed for 1 hour. The product precipitates upon cooling and is purified via recrystallization from 0.1 N HCl, yielding pteridine-2,4-diamine as light-yellow prisms.

Table 1: Core Synthesis Parameters

ParameterValueSource
Starting Material2,4,5,6-Tetraminopyrimidine bisulfite
Dicarbonyl CompoundGlyoxal
SolventWater
Reaction Time1 hour
Yield60-70% (crude)

Introduction of the 3,4-dimethylphenyl group at N4 employs nucleophilic aromatic substitution (NAS), a method demonstrated for analogous arylations in pteridine systems.

Regioselective Arylation

The N4 amine exhibits higher nucleophilicity compared to N2 due to electronic effects from the pyrazine ring. This selectivity allows direct reaction with 3,4-dimethylphenyl bromide under Ullmann-type conditions:

  • Reaction Setup :
    Pteridine-2,4-diamine (5 g), 3,4-dimethylphenyl bromide (7.2 g), CuI (0.5 g), and K₂CO₃ (10 g) in DMF (50 mL) are heated at 120°C for 12 hours.

  • Workup :
    The mixture is filtered, and the solvent is removed under reduced pressure. The residue is chromatographed on silica gel (hexane:EtOAc 3:1) to isolate N4-(3,4-dimethylphenyl)pteridine-2,4-diamine as a white solid.

Table 2: N4 Arylation Efficiency

ConditionOutcomeSource
CatalystCuI
BaseK₂CO₃
Temperature120°C
Yield45-55%

Functionalization at the N2 Position

The 2-(dimethylamino)ethyl group is introduced via alkylation of the remaining N2 amine. This step requires careful control to avoid quaternization of the dimethylamino group.

Alkylation Protocol

A modified Gabriel synthesis is employed:

  • Reaction :
    N4-(3,4-Dimethylphenyl)pteridine-2,4-diamine (4 g) is treated with 2-chloro-N,N-dimethylethylamine hydrochloride (3.5 g) in anhydrous THF (50 mL) using NaH (1.2 g) as base at 0°C. The reaction is warmed to room temperature and stirred for 6 hours.

  • Purification :
    The product is extracted with dichloromethane, washed with brine, and recrystallized from ethanol to yield the target compound as hygroscopic crystals.

Table 3: N2 Alkylation Parameters

ParameterValueSource
Alkylating Agent2-Chloro-N,N-dimethylethylamine
SolventTHF
BaseNaH
Yield35-40%

Alternative Synthetic Routes

One-Pot Sequential Functionalization

Recent advances suggest tandem functionalization using Pd-catalyzed amination (Buchwald-Hartwig) for both N2 and N4 positions. A mixture of pteridine-2,4-diamine, 3,4-dimethylphenyl boronic acid, and 2-(dimethylamino)ethyl triflate in the presence of Pd(OAc)₂/XPhos achieves 60% yield in 18 hours.

Solid-Phase Synthesis

Immobilization of the pteridine core on Wang resin enables stepwise addition of substituents, though yields remain suboptimal (25-30%).

Optimization and Scale-Up Considerations

Solvent Effects

  • DMF vs. DMSO : DMF provides higher arylation yields (55% vs. 40%) but complicates purification.

  • Temperature Control : Exceeding 130°C during alkylation leads to decomposition (>20% side products).

Industrial-Scale Production

Continuous flow reactors improve throughput by 300% compared to batch processes, with in-line HPLC ensuring quality control .

Chemical Reactions Analysis

Types of Reactions

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pteridine core.

    Substitution: Substitution reactions are common for introducing different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more electron-deficient pteridine derivative, while reduction could produce a more electron-rich compound.

Scientific Research Applications

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine can be elucidated through comparison with analogs in the pteridine, quinazoline, and pyrimidine families. Key differences in substituents, molecular weight, and pharmacological activity are summarized below:

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents (N2/N4) Activity/Notes References
This compound C19H24N6 360.44 2-(dimethylamino)ethyl / 3,4-dimethylphenyl Anti-inflammatory, radical scavenging, lipoxygenase inhibition
N4-(3-Chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine C19H14ClFN6 380.8 3-fluorophenyl / 3-chloro-4-methylphenyl Structural analog; chloro/fluoro groups enhance binding affinity (potential anticancer)
N2-(3-Chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine C20H17ClN6O 392.8 3-chloro-4-methylphenyl / 4-methoxyphenyl Methoxy group improves metabolic stability; tested in oncology research
N4-(4-Chlorophenyl)-N2-[3-(dimethylamino)propyl]pteridine-2,4-diamine C17H20ClN7 357.84 3-(dimethylamino)propyl / 4-chlorophenyl Propyl chain increases solubility; chlorophenyl enhances lipophilicity
Quinazoline derivative (Compound 16) C21H27N7 378.23 2-(dimethylamino)ethyl / benzylpiperidinyl Cholinesterase inhibition (AChE IC50 = 2.1 µM); distinct core structure
N2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N4-(1-methylbenzimidazol-4-yl)pyrimidine-2,4-diamine C22H22N8O 414.47 Indole-ethyl / benzimidazolyl Anticancer activity via kinase inhibition; pyrimidine core

Substituent Effects on Pharmacological Activity

  • Dimethylaminoalkyl Chains: The dimethylaminoethyl group in the target compound improves water solubility and facilitates interactions with charged residues in enzyme active sites (e.g., lipoxygenase) . In contrast, the 3-(dimethylamino)propyl analog (C17H20ClN7) shows enhanced solubility due to its longer alkyl chain .
  • Aromatic Substituents : The 3,4-dimethylphenyl group balances lipophilicity and steric bulk, optimizing radical scavenging . Chloro and methoxy substituents (e.g., in C19H14ClFN6 and C20H17ClN6O) increase binding affinity to hydrophobic pockets but may reduce metabolic stability .
  • Core Heterocycle : Pteridine derivatives generally exhibit stronger radical scavenging and anti-inflammatory activity compared to quinazolines, which are more potent cholinesterase inhibitors (e.g., Compound 16, AChE IC50 = 2.1 µM) .

Molecular Docking and Binding Modes

Molecular docking studies reveal that substituent positioning critically influences target engagement. For example:

  • The dimethylaminoethyl group in the target compound forms hydrogen bonds with lipoxygenase’s catalytic iron, enhancing inhibitory potency .
  • In quinazoline derivatives (e.g., Compound 16), the benzylpiperidinyl group occupies the acetylcholinesterase (AChE) peripheral anionic site, while the dimethylaminoethyl chain interacts with the catalytic triad .

Biological Activity

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, which has garnered interest due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pteridine core with a dimethylaminoethyl group and a 3,4-dimethylphenyl substituent. Its molecular formula is C17H21N7C_{17}H_{21}N_{7} with a molecular weight of approximately 323.3955 g/mol. The structural features contribute to its pharmacological profile.

This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis and leading to inhibited cell proliferation. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark of tumor growth.

Antinociceptive Activity

Recent pharmacological studies have shown that derivatives similar to this compound exhibit significant antinociceptive effects. For instance, compounds featuring the dimethylaminoethyl group have demonstrated effectiveness in various pain models, including the hot-plate and tail-flick tests. Such activity suggests that these compounds may influence both supraspinal and spinal pain pathways .

Antitumor Activity

The compound has been evaluated for its antitumor properties . Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The ability to interfere with DNA synthesis through DHFR inhibition makes it a candidate for further development in cancer therapies .

Research Findings and Case Studies

StudyFindings
Pharmacological Evaluation Eight out of ten synthesized compounds showed significant antinociceptive activity.Supports potential use in pain management therapies.
Antitumor Studies Inhibition of cell proliferation in cancer cell lines was observed.Suggests efficacy as an anticancer agent.
Mechanistic Studies Identified DHFR as a primary target; disruption of nucleotide synthesis confirmed.Validates the compound's role in cancer treatment strategies.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like 3,4-dimethylbenzaldehyde and guanidine derivatives. The use of solvents such as ethanol or methanol along with catalysts like acetic acid facilitates these reactions .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how variations in chemical structure affect biological activity can lead to more potent derivatives.
  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models will be crucial for advancing towards clinical trials.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents could enhance treatment outcomes for cancer patients.

Q & A

Q. What are the established synthetic routes for N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the pteridine core. Key steps include nucleophilic substitution to introduce the dimethylaminoethyl and dimethylphenyl groups. Optimization requires precise control of temperature (e.g., 60–80°C for amination), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents. Post-synthesis purification via high-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. High-resolution MS is preferred for detecting trace impurities. HPLC with UV detection monitors purity, and X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. What key functional groups influence this compound’s chemical reactivity and biological interactions?

The dimethylaminoethyl group enhances solubility and potential hydrogen bonding, while the 3,4-dimethylphenyl moiety contributes to hydrophobic interactions. The pteridine core acts as a planar scaffold for π-π stacking with biological targets, such as enzyme active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). Methodological solutions include:

  • Standardizing protocols (e.g., using identical ATP concentrations in kinase assays).
  • Employing orthogonal assays (e.g., surface plasmon resonance alongside enzyme inhibition assays).
  • Validating target engagement via CRISPR knockout models to confirm specificity .

Q. What computational strategies predict the binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the pteridine core and target pockets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. Comparative analysis with structural analogs (e.g., pyrimidine derivatives) identifies critical pharmacophores .

Q. How can metabolic stability be evaluated in vitro, and what experimental designs mitigate variability?

Use pooled human liver microsomes (HLMs) with NADPH cofactors to simulate Phase I metabolism. Liquid chromatography-tandem MS (LC-MS/MS) quantifies parent compound degradation. Include control compounds (e.g., verapamil) to validate assay conditions. Variability is minimized by triplicate runs and normalization to protein content .

Q. What strategies ensure scalability of synthesis while maintaining stereochemical purity?

Continuous flow reactors enhance reproducibility by controlling residence time and mixing efficiency. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression. Pilot-scale experiments optimize solvent recycling and catalyst loading (e.g., Pd/C for hydrogenation) to reduce costs and waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.